molecular formula C12H18ClNO3S B8365028 N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine

N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine

Cat. No. B8365028
M. Wt: 291.79 g/mol
InChI Key: DUYQHEGMZVGKEE-UHFFFAOYSA-N
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Patent
US09006227B2

Procedure details

Preparation according to Example 1 but performed in one portion: 1-(2-bromoethoxy)-3-chloro-5-methylsulfonyl-benzene (0.5 g, 1.59 mmol) and propane-1-amine (1.04 ml, 12.76 mmol) in ethanol (5 ml). Yield: 368 mg (79.1%). The amine was converted to the hydrochloric acid salt and re-crystallized from ethanol/diethyl ether: M.p. 195-197° C. MS m/z (relative intensity, 70 eV) 291 (M+, 1), 264 (8), 262 (22), 73 (9), 72 (bp).
Name
1-(2-bromoethoxy)-3-chloro-5-methylsulfonyl-benzene
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[C:7]([Cl:15])[CH:6]=1.[CH2:16]([NH2:19])[CH2:17][CH3:18].Cl>C(O)C>[Cl:15][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=1)[O:4][CH2:3][CH2:2][NH:19][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
1-(2-bromoethoxy)-3-chloro-5-methylsulfonyl-benzene
Quantity
0.5 g
Type
reactant
Smiles
BrCCOC1=CC(=CC(=C1)S(=O)(=O)C)Cl
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(CC)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
re-crystallized from ethanol/diethyl ether

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCCNCCC)C=C(C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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